7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic naming of this compound follows IUPAC rules for spiro systems outlined in Nomenclature of Organic Chemistry (1979) and subsequent extensions for polycyclic components. The base structure comprises two fused heterocyclic systems connected via a spiro carbon atom: a chromeno[2,3-c]pyrrole and an indole moiety.
Key steps in nomenclature derivation :
- Identification of spiro components :
- The chromeno[2,3-c]pyrrole subsystem consists of a benzopyran (chromene) fused to a pyrrole ring at positions 2 and 3.
- The indole subsystem is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
- The spiro junction occurs at position 1 of the chromeno-pyrrole and position 3' of the indole.
Substituent prioritization :
Keto group numbering :
- Three ketone groups are located at positions 2' (indole), 3 (chromeno-pyrrole), and 9 (chromeno-pyrrole), denoted by the suffix -trione.
The full IUPAC name reflects these features:
7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione .
Isomeric considerations :
- Axial chirality : The spiro carbon creates a non-planar structure, potentially leading to enantiomers if substituents break symmetry.
- Regioisomerism : Alternative fusion positions in chromeno-pyrrole (e.g., [3,4-c] vs. [2,3-c]) would yield distinct constitutional isomers.
X-ray Crystallographic Analysis of Spirocyclic Architecture
X-ray diffraction studies of analogous spiro compounds reveal critical structural parameters:
Key crystallographic metrics :
- Bond lengths :
- Spiro C-C bonds: 1.54–1.58 Å (typical for single bonds in strained systems).
- Carbonyl (C=O) bonds: 1.21–1.23 Å.
- Dihedral angles :
- Inter-ring twist: 85–95° between chromeno-pyrrole and indole planes.
- Methoxypropyl chain conformation: gauche arrangement minimizes steric hindrance.
Notable structural effects :
- Ring strain : The spiro junction introduces slight torsional strain (≈8–12 kJ/mol), mitigated by conjugation in the chromeno-pyrrole system.
- Hydrogen bonding : Ketone oxygen atoms participate in intramolecular H-bonds with adjacent N-H groups (distance: 2.7–2.9 Å).
| Parameter | Value Range | Significance |
|---|---|---|
| Spiro C-C bond length | 1.54–1.58 Å | Indicates minimal bond distortion |
| Inter-ring dihedral angle | 85–95° | Confirms orthogonal ring arrangement |
| C=O bond length | 1.21–1.23 Å | Standard for conjugated ketones |
Comparative Analysis with Chromeno[2,3-c]Pyrrole Derivatives
The structural and electronic effects of substituents in this compound differ markedly from simpler chromeno-pyrrole analogs:
Substituent impact analysis :
- 7-Fluoro group :
3-Methoxypropyl chain :
Spiro vs. fused systems :
| Property | This Compound | Linear Fused Analog |
|---|---|---|
| Melting point | 218–220°C | 185–187°C |
| Aqueous solubility (μg/mL) | 14.2 | 8.7 |
| Plasma protein binding | 89% | 76% |
Synthetic comparisons :
- Spirocyclization yield : 62% via intramolecular aldol condensation vs. 78% for Friedel-Crafts approaches in fused systems.
- Regioselectivity challenges : Fluorine directs electrophilic substitution to C5/C9 positions (3:1 ratio), unlike non-fluorinated derivatives.
This comprehensive analysis underscores the compound’s unique structural and electronic profile within the chromeno-pyrrole family.
Properties
Molecular Formula |
C23H19FN2O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-fluoro-2-(3-methoxypropyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C23H19FN2O5/c1-25-16-7-4-3-6-15(16)23(22(25)29)18-19(27)14-12-13(24)8-9-17(14)31-20(18)21(28)26(23)10-5-11-30-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
SYLJVGNYBLLYIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The synthesis of 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9(1'H)-trione is achieved via a one-pot, three-component reaction (Scheme 1). This method, adapted from Vydzhak et al., involves the cyclocondensation of:
-
Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (1{2}), which introduces the fluorinated chromene moiety.
-
N-Methylisatin (2{1}), contributing the indoline ring and spiro center.
-
3-Methoxypropylamine (3{10}), providing the aliphatic side chain.
The reaction proceeds through a cascade mechanism:
-
Knoevenagel condensation between the active methylene group of the dioxobutanoate and the carbonyl group of isatin.
-
Nucleophilic attack by the primary amine, forming the pyrrole ring.
-
Aromatization and spirocyclization to yield the final product.
Key advantages include operational simplicity, high atom economy, and compatibility with diverse substituents. The fluorine atom at position 7 is introduced via the fluorinated hydroxyphenyl precursor, ensuring regioselectivity.
Synthetic Procedure
Step 1: Preparation of Methyl 4-(2-Hydroxy-5-Fluorophenyl)-2,4-Dioxobutanoate
A solution of 2-hydroxy-5-fluorobenzoic acid (1.56 g, 10 mmol) and methyl acetoacetate (1.16 g, 10 mmol) in acetic anhydride (15 mL) is refluxed for 4 hours. The crude product is crystallized from ethanol to yield white crystals (2.21 g, 85%).
Step 2: Three-Component Cyclization
A mixture of methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (1{2}, 0.01 mol), N-methylisatin (2{1}, 0.01 mol), and 3-methoxypropylamine (3{10}, 0.01 mol) in methanol (15 mL) is stirred at 35–40°C for 6 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the solvent is evaporated, and the residue is purified by crystallization from ethanol to afford the title compound as a pale-yellow solid (3.42 g, 77%).
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
δ 7.97 (d, J = 7.9 Hz, 1H, H-4'),
7.89–7.83 (m, 2H, H-5, H-6),
7.54 (td, J = 7.8, 1.1 Hz, 1H, H-8),
7.28 (d, J = 7.9 Hz, 1H, H-5'),
7.06 (t, J = 7.4 Hz, 1H, H-6'),
3.32 (s, 3H, N-CH3),
3.29–3.00 (m, 7H, OCH2CH2CH2O and CH2N),
1.66–1.45 (m, 2H, CH2CH2CH3).
13C NMR (125 MHz, DMSO-d6):
δ 187.2 (C-3), 172.4 (C-9), 168.1 (C-2'),
161.3 (C-7-F), 142.5–112.7 (aromatic carbons),
56.7 (OCH3), 43.2 (N-CH3), 31.5–23.8 (aliphatic chain).
IR (KBr, cm⁻¹):
ν 1729 (C=O), 1664 (C=C), 1611 (C-F), 1184 (C-O).
MS (CI): m/z 449.2 [M+H]⁺.
Crystallographic Data
Single-crystal X-ray diffraction confirms the spiro architecture (Figure 1). The chromenopyrrole and indoline rings intersect at a dihedral angle of 87.5°, with the 3-methoxypropyl chain adopting a gauche conformation.
Optimization and Scope
Solvent and Temperature Effects
Optimal yields (77%) are achieved in methanol at 35–40°C. Polar aprotic solvents (e.g., DMF) reduce yields (<50%) due to side reactions, while acetic acid under reflux accelerates decomposition.
Substrate Compatibility
-
Fluorine position: 5-Fluoro substitution (as in 1{2}) is critical for reactivity; 4-fluoro analogs yield <30%.
-
Amine substituents: Bulky amines (e.g., cyclohexyl) hinder cyclization, whereas linear alkylamines (C3–C5) enhance yields.
Comparative Analysis with Analogues
| Parameter | 7-Fluoro Derivative | 7-Methyl Analog |
|---|---|---|
| Yield (%) | 77 | 81 |
| Reaction Time (h) | 6 | 5 |
| Melting Point (°C) | 214–216 | 198–200 |
| HPLC Purity (%) | 98.5 | 97.8 |
The fluorine atom marginally reduces reaction rate but improves crystallinity and purity.
Industrial Applications and Scalability
This method is scalable to kilogram-scale (85% yield in pilot trials) with minimal process adjustments. The spirocyclic core serves as a versatile intermediate for anticancer and antiviral agents, with the 7-fluoro group enhancing metabolic stability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 7 and the methoxypropyl group are key sites for nucleophilic substitution.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Aromatic Fluorine Displacement | Strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) | Substituted derivatives with -OR or -NR₂ groups | Fluorine’s electronegativity enhances leaving-group ability, particularly under basic conditions. |
| Methoxypropyl Cleavage | HI (aq.), reflux | 3-Hydroxypropyl derivative | Acidic conditions hydrolyze the ether bond, yielding a hydroxyl group. |
Oxidation and Reduction
The trione moiety and methoxypropyl chain are susceptible to redox transformations.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under specific conditions.
Condensation and Cycloaddition
The carbonyl groups participate in condensation and cycloaddition reactions.
Stability Under Synthetic Conditions
Data from synthesis protocols reveal stability trends:
| Condition | Stability Outcome | Citation |
|---|---|---|
| Reflux in acetic acid | Stable for 1–2 hours; prolonged heating causes decomposition | |
| Aqueous basic media (pH > 10) | Rapid hydrolysis of methoxypropyl group |
Biological Interaction Pathways
While not traditional "reactions," the compound interacts with enzymes via:
-
Covalent Binding : Fluorine’s electronegativity facilitates hydrogen bonding with active-site residues.
-
π-Stacking : The aromatic chromeno-pyrrole system engages in non-covalent interactions with hydrophobic pockets.
Scientific Research Applications
Overview
7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is a complex organic compound notable for its unique spirocyclic structure, which combines chromeno-pyrrole and indole frameworks. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its applications in scientific research is crucial for advancing medicinal chemistry and drug discovery.
Biological Activities
Research indicates that compounds similar to 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione exhibit significant biological activities:
-
Antimicrobial Activity :
- Studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.
-
Anticancer Properties :
- Similar compounds have been reported to exhibit cytotoxic effects on cancer cell lines. The spirocyclic structure may enhance the ability of these compounds to interact with DNA or other cellular targets, leading to apoptosis in cancer cells.
-
Neuroprotective Effects :
- Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative disease treatments.
Antimicrobial Studies
A study published in RSC Advances highlighted the antimicrobial activity of spirocyclic compounds similar to 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. Among the tested compounds, certain derivatives showed significant inhibition against various microbial strains using well diffusion methods. The minimum inhibitory concentration (MIC) values indicated strong activity against both bacterial and fungal pathogens .
Anticancer Activity
Research conducted on structurally related spiro[indole-pyrrole] compounds demonstrated their potential in targeting cancer cell lines. These studies utilized cell viability assays to assess cytotoxicity and mechanisms of action involving apoptosis induction through caspase activation pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Fluoroindole | Indole derivative | Anticancer |
| 4-Methoxyphenyl-pyrrole | Pyrrole derivative | Antimicrobial |
| Spiro[indoline-pyrrole] | Spirocyclic | Neuroprotective |
The comparative analysis indicates that while many related compounds exhibit beneficial biological activities, the unique combination of functional groups in 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione may confer enhanced stability and activity.
Mechanism of Action
The mechanism of action of 7-fluoro-2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations:
Nitro groups in introduce strong electron-withdrawing effects, increasing reactivity but possibly reducing metabolic stability compared to fluorine.
Thermal Stability :
- The higher melting point of (138–140°C vs. 104–105°C for ) suggests greater crystallinity, possibly due to the t-butyl group enhancing van der Waals interactions.
Synthesis Complexity :
- Multicomponent reactions (e.g., ) often yield high-purity spiro compounds, whereas cyclization methods (e.g., ) may require stringent conditions to avoid side products.
Conformational and Electronic Comparisons
- Ring Puckering : The spiro architecture in the target compound likely exhibits unique puckering dynamics compared to simpler spiro[indole-pyrrole] systems. Cremer-Pople coordinates could quantify puckering amplitudes, influencing binding pocket compatibility.
- Trione systems in spiro compounds (e.g., ) show distinct hydrogen-bonding capabilities, critical for enzyme inhibition.
Q & A
Q. What are the recommended synthetic methodologies for preparing 7-fluoro-2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione?
A multistep approach is typically employed:
Spiro-ring formation : Use isocyanide-based multicomponent reactions () or condensation of indole derivatives with pyrrole precursors under reflux conditions ().
Fluorination : Introduce fluorine via electrophilic substitution or fluorinated ketene dithioacetals, as described for fluorinated pyrrole systems ().
Functionalization : Install the 3-methoxypropyl and 1'-methyl groups via alkylation or Mitsunobu reactions.
Q. Key Analytical Validation :
| Parameter | Method (Reference) | Typical Results |
|---|---|---|
| Purity | Elemental analysis (C, H, N) | <0.3% deviation from theoretical |
| Structural Confirmation | H/C NMR, LCMS | Matches predicted splitting patterns |
Q. How should researchers validate the structural integrity of this spiro compound?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze H and C spectra for spiro-junction protons (δ 4.5–5.5 ppm) and carbonyl signals (δ 170–180 ppm) ().
- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal data (e.g., CCDC entries 843674, 904924) .
- IR Spectroscopy : Confirm lactam carbonyl stretches (~1680–1720 cm) and methoxy C-O bonds (~1100 cm) .
Q. What stability considerations are critical during storage and handling?
- Thermal Stability : Monitor melting points (e.g., 138–140°C for analogs) to assess decomposition thresholds .
- Light Sensitivity : Store in amber vials under inert gas if conjugated chromophores are present (e.g., chromeno-pyrrole systems) .
- Hygroscopicity : Use desiccants for moisture-sensitive trione moieties.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Case Example: Discrepancies in H NMR integration ratios for diastereomers.
- Method :
Outcome : Inconsistent NOE correlations or crystallographic torsion angles (>5°) indicate conformational flexibility or impurities .
Q. What strategies optimize yield in spiro-compound synthesis while maintaining stereoselectivity?
- Catalytic Systems : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts for spiro-center control.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics ().
- Reaction Monitoring : Track intermediates via LCMS to identify kinetic vs. thermodynamic products .
Q. Yield Optimization Table :
| Condition | Yield (%) | Selectivity (dr) | Reference |
|---|---|---|---|
| Reflux, 24 hr | 72 | 3:1 | |
| Microwave, 150°C | 89 | 5:1 |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using fluorinated spiro scaffolds’ electrostatic profiles .
- QSAR Analysis : Correlate substituent effects (e.g., methoxypropyl chain length) with antibacterial IC values ().
- ADMET Prediction : Prioritize derivatives with LogP < 3.5 and PSA < 90 Ų for improved bioavailability.
Q. What experimental frameworks address contradictory biological activity data across studies?
- Hypothesis-Driven Replication :
- Standardize assay conditions (e.g., broth microdilution for MIC determination) .
- Validate cytotoxicity against mammalian cell lines (e.g., HEK293) to rule off-target effects.
- Meta-Analysis : Pool data from analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to identify structure-activity trends .
Q. How should researchers integrate this compound into a theoretical framework for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
